molecular formula C8H13N3O B13318939 4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine

4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine

Cat. No.: B13318939
M. Wt: 167.21 g/mol
InChI Key: KDCVAJDCQDCSPQ-UHFFFAOYSA-N
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Description

4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine is a versatile compound that features a cyclohexane ring substituted with an oxadiazole moiety. This compound is part of the broader class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms. Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the O-acylation of an amidoxime followed by cyclocondensation in the presence of a base such as TBAF/THF at room temperature . Another approach involves the reaction of chloroximes with nitriles in a basic medium to generate the oxadiazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of oxadiazole synthesis can be applied. These methods often involve scalable reactions with high yields and purity, utilizing readily available starting materials and efficient catalytic systems .

Chemical Reactions Analysis

Types of Reactions: 4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxadiazoles and cyclohexane derivatives, which can be further utilized in pharmaceutical and material science applications .

Scientific Research Applications

4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Comparison: 4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxadiazole isomers, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-(1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

InChI

InChI=1S/C8H13N3O/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h5-7H,1-4,9H2

InChI Key

KDCVAJDCQDCSPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=NC=NO2)N

Origin of Product

United States

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